2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

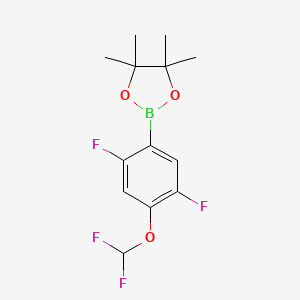

2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 887757-48-4) is a fluorinated boronate ester with the molecular formula C₁₃H₁₇BO₃F₂ and a molecular weight of 270.08 g/mol. It features a pinacol-protected boronic acid group attached to a phenyl ring substituted with difluoromethoxy (-OCF₂H) at the 4-position and fluorine atoms at the 2- and 5-positions. This electron-deficient aromatic system enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, making it a critical intermediate in pharmaceutical and materials chemistry .

Properties

Molecular Formula |

C13H15BF4O3 |

|---|---|

Molecular Weight |

306.06 g/mol |

IUPAC Name |

2-[4-(difluoromethoxy)-2,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H15BF4O3/c1-12(2)13(3,4)21-14(20-12)7-5-9(16)10(6-8(7)15)19-11(17)18/h5-6,11H,1-4H3 |

InChI Key |

LXHZXGCBANMGMK-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

- Target Compound : The difluoromethoxy (-OCF₂H) and 2,5-difluoro substitutions create a strongly electron-withdrawing environment, accelerating coupling reactions with electron-rich partners.

- 4-(Trifluoromethoxy) Analogue (CAS 262376-31-8): Replacing -OCF₂H with -OCF₃ increases electron withdrawal but reduces hydrolytic stability due to steric and electronic effects .

Steric Considerations

- Benzyl-Substituted Borolane (CAS 243145-83-7): The 4-fluorobenzyl group introduces steric bulk, reducing reactivity in sterically hindered coupling reactions compared to the planar phenyl ring of the target compound .

Data Tables

Table 1: Key Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-(4-(Difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 887757-48-4 | C₁₃H₁₇BO₃F₂ | 270.08 | 4-OCF₂H, 2,5-F | 98–102 (lit.) |

| 4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane | 262376-31-8 | C₁₃H₁₅BO₃F₃ | 287.07 | 4-OCF₃ | 85–89 |

| 2-(2,4-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | N/A | C₁₂H₁₄BFO₂ | 236.05 | 2,4-F | 72–76 |

Table 2: Reactivity in Suzuki-Miyaura Couplings

| Compound Name | Reaction Partner (Example) | Yield (%) | Conditions |

|---|---|---|---|

| Target Compound | 4-Bromoaniline | 85 | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O |

| 4-(Trifluoromethoxy) Analogue | 4-Bromoaniline | 78 | Pd(OAc)₂, SPhos, THF/H₂O |

| 2,4-Difluorophenyl Derivative | 4-Bromoaniline | 65 | PdCl₂(dppf), Na₂CO₃, DMSO |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-(difluoromethoxy)-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : The compound can be synthesized via palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., bromo- or iodo-substituted aryl derivatives). Key steps include:

- Using bis(pinacolato)diboron (B₂Pin₂) as the boron source.

- Optimizing reaction conditions (e.g., PdCl₂(dppf) catalyst, KOAc base, in anhydrous THF at 80–100°C under inert atmosphere).

- Purification via silica gel chromatography to isolate the boronic ester (typical purity >95%) .

- Characterization : Confirm structure using , , NMR, and high-resolution mass spectrometry (HRMS).

Q. How should researchers assess the purity and stability of this compound under laboratory conditions?

- Purity Analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) or GC-MS for volatile impurities.

- Stability Testing : Monitor hydrolysis susceptibility by NMR in aqueous/organic mixtures. Store under argon at -20°C to minimize decomposition .

Advanced Research Questions

Q. What strategies improve the reactivity of this boronic ester in Suzuki-Miyaura couplings with electron-deficient aryl halides?

- Optimization :

- Use stronger bases (e.g., Cs₂CO₃) to enhance transmetallation efficiency.

- Introduce microwave-assisted heating (100–120°C) to reduce reaction time.

- Pre-activate the boronic ester with Lewis acids (e.g., BF₃·OEt₂) to stabilize the borate intermediate .

Q. How can researchers resolve contradictions in reported coupling efficiencies between this compound and its non-fluorinated analogs?

- Root Cause Analysis :

- Evaluate electronic effects: Fluorine substituents increase electron-withdrawing character, potentially slowing transmetallation.

- Assess steric hindrance via X-ray crystallography (e.g., dihedral angles in the aryl-dioxaborolane system) .

- Mitigation : Adjust catalyst loading (e.g., 5 mol% Pd) or switch to bulkier ligands (XPhos) to bypass steric limitations .

Q. What computational tools predict regioselectivity in cross-coupling reactions involving this compound?

- Methods :

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model transition states.

- Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .

Q. How should by-products from boronic ester decomposition be identified and quantified?

- Analytical Workflow :

- Use LC-MS to detect hydrolyzed boronic acids (e.g., 4-(difluoromethoxy)-2,5-difluorophenylboronic acid).

- NMR to monitor fluorine-containing degradation products .

Experimental Design Considerations

Q. What protocols ensure reproducible handling and storage of this compound?

- Best Practices :

- Store aliquots under argon at -80°C in flame-sealed ampules.

- Prepare stock solutions in anhydrous DMSO or THF, avoiding aqueous solvents to prevent hydrolysis .

Q. How can researchers design experiments to study the steric effects of the difluoromethoxy group on reaction kinetics?

- Experimental Setup :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.